(1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate
Overview
Description
(1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate is a complex organic compound featuring a cyclobutyl ring substituted with a nitroimidazole group and a methylbenzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate typically involves multiple steps:
Formation of the Nitroimidazole Group: The nitroimidazole group can be synthesized through nitration of imidazole using nitric acid and sulfuric acid.
Cyclobutyl Ring Formation: The cyclobutyl ring can be formed via a cyclization reaction, often involving a suitable cyclobutane precursor.
Esterification: The final step involves esterification of the cyclobutyl-nitroimidazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
(1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving nitroimidazole derivatives.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate involves its interaction with biological molecules. The nitroimidazole group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it a potential candidate for targeting hypoxic tumor cells.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate:
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness
This compound stands out due to its cyclobutyl ring, which imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
[3-(4-nitroimidazol-1-yl)cyclobutyl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-10-2-4-13(5-3-10)23(20,21)22-12-6-11(7-12)16-8-14(15-9-16)17(18)19/h2-5,8-9,11-12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKFZLVXBRHARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)N3C=C(N=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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